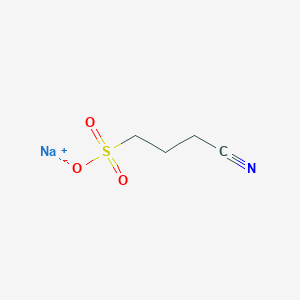
8-Methoxy-2-aminotetralin
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Methoxy-2-aminotetralin involves the transformation of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Several synthetic routes are available for its preparation . Further details on specific synthetic methods can be found in relevant literature.
Molecular Structure Analysis
The 2-aminotetralin system, including this compound, serves as a structural base for new dopamine- and melatonin-receptor agents. It shares similarities with serotonin, rigidified by the addition of a methylene bridge .
Chemical Reactions Analysis
Studies suggest that some 5-substituted-8-methoxy-2-aminotetralin compounds act as α₁-adrenoceptor agonists, readily crossing the blood-brain barrier. They potentiate locomotor activity induced by apomorphine (AP) in reserpinized mice, possibly through activation of central α-receptors .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Neuropharmacological Research
8-Methoxy-2-aminotetralin compounds, such as those studied by Holz et al. (2004), have been identified as α1-adrenoceptor agonists with the ability to penetrate the blood-brain barrier. These compounds potentiate locomotor activity induced by apomorphine in mice, an effect linked to the activation of central α-receptors. This suggests their potential application in neuropharmacological research, particularly in studying receptor mechanisms and drug interactions in the central nervous system (Holz et al., 2004).
2. Synthesis of Serotonin Receptor Agonists
Orsini et al. (2002) discuss the chemoenzymatic synthesis of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonists like 8-OH-DPAT. This research highlights the application of this compound in the synthesis of compounds targeting serotonin receptors, which are crucial in studying neurological disorders and developing therapeutic agents (Orsini et al., 2002).
3. Anticancer Research
Özgeriş et al. (2017) synthesized a series of ureas and sulfamides derived from 1-aminotetralins and tested their anticancer activity against human glioblastoma and prostate cancer cell lines. Certain compounds demonstrated significant cytotoxic activity, indicating the potential of this compound derivatives in cancer research and therapy (Özgeriş et al., 2017).
4. Antifungal Activity
Liang et al. (2009) explored the action mechanism of a novel aminotetralin derivative, 2-Amino-Nonyl-6-Methoxyl-Tetralin Muriate, against Candida albicans. The study reveals its potential as an antifungal agent, highlighting the role of this compound derivatives in developing new treatments for fungal infections (Liang et al., 2009).
5. Dopamine Receptor Research
Svensson et al. (2005) evaluated 2-aminotetralin derivatives, including 5-methoxy-1-methyl-2-(di-n-propylamino)tetralin, as dopamine receptor antagonists. These compounds showed differential effects on central dopamine receptors, suggesting their application in research targeting dopamine-related disorders and as potential therapeutic agents (Svensson et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311922 | |
| Record name | 8-Methoxy-2-aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3880-77-1 | |
| Record name | 8-Methoxy-2-aminotetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3880-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2-aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3880-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3041772.png)




![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)



